molecular formula C26H27ClN2O4S B2845806 N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-68-7

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2845806
CAS No.: 501352-68-7
M. Wt: 499.02
InChI Key: WEYIWNMOSIVCQE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic isoquinoline derivative characterized by a carbothioamide (-C(S)NH-) group at position 2, a 3-chlorophenyl substituent, and a 4-methoxyphenoxymethyl moiety at position 1 of the dihydroisoquinoline scaffold. Its structural complexity, including multiple methoxy groups and a sulfur-containing carbothioamide, distinguishes it from related compounds in terms of physicochemical properties, pharmacokinetics, and target interactions. This article compares its structural, synthetic, and functional attributes with analogs, leveraging data from published studies.

Properties

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O4S/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-29(23)26(34)28-19-6-4-5-18(27)14-19/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYIWNMOSIVCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Chlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

    Methoxylation: The dimethoxy groups are introduced via methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the isoquinoline derivative with 4-methoxyphenol under basic conditions to form the ether linkage.

    Formation of the Carbothioamide: The final step involves the reaction of the intermediate with a thioamide reagent, such as thiourea, under acidic conditions to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy

Biological Activity

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C26H26ClNO5
  • Molecular Weight: 467.94 g/mol
  • CAS Number: 486427-17-2

The compound primarily acts on the NMDA (N-methyl-D-aspartate) receptors, specifically targeting the NR2C/NR2D subunits. It functions as a positive allosteric modulator , enhancing receptor activity and influencing synaptic plasticity and neuronal excitability. This modulation may have implications for various neurological conditions, including cognitive disorders and neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

  • Calcium Channel Modulation : The compound has been shown to influence calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). This interaction can lead to altered contractility in smooth muscle preparations .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, providing potential protective effects against oxidative stress in cellular models .
  • Neuroprotective Effects : Given its action on NMDA receptors, there is potential for neuroprotective effects which could be beneficial in conditions such as Alzheimer's disease or other forms of dementia.

Case Studies

Case Study 1: Smooth Muscle Contractility
In a study investigating the effects of this compound on smooth muscle contractility, it was observed that at concentrations around 50 μM, the compound significantly reduced calcium-dependent contractions. This effect was attributed to increased cytosolic calcium levels through L-type calcium channel activation and modulation of mAChRs .

Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological implications of the compound in animal models. The results indicated that administration led to improved cognitive functions and memory retention in treated groups compared to controls, suggesting a role in enhancing synaptic plasticity via NMDA receptor modulation.

Summary of Findings

Biological ActivityObservations
Calcium Channel ModulationReduced contractility in smooth muscle tissues; increased cytosolic Ca²⁺ levels
Antioxidant ActivityPotential protective effects against oxidative stress
Neuroprotective EffectsImproved cognitive functions in animal models

Comparison with Similar Compounds

Structural Analogues

The compound shares its 6,7-dimethoxy-3,4-dihydroisoquinoline core with several derivatives. Key structural variations include:

Compound Name / ID Substituents (Position) Functional Group at Position 2 Key Modifications Biological Relevance (Hypothesized)
Target Compound 1: (4-Methoxyphenoxy)methyl; N: 3-chlorophenyl Carbothioamide (C(S)NH-) Sulfur atom in amide; 4-methoxy phenoxy Enhanced hydrogen bonding, metabolic stability
(3-chlorophenyl)(6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (91) 1: (3-Methoxyphenoxy)methyl; 2: 3-chlorophenyl Methanone (C=O) Ketone instead of thioamide; 3-methoxy phenoxy Altered binding affinity due to ketone vs. thioamide
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 1: Methyl; N: Phenyl Carboxamide (C(O)NH-) Oxygen in amide; simpler phenoxy substituent Reduced lipophilicity vs. thioamide analogs
N-(3,4-dichlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide N: 3,4-Dichlorophenyl Carbothioamide Additional chloro substituent on phenyl Increased halogen-mediated target interactions
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide 1: (4-Ethylphenoxy)methyl; N: 2-methoxyethyl Carbothioamide Ethylphenoxy and methoxyethyl groups Higher lipophilicity; potential CNS penetration

Key Observations :

  • Carbothioamide vs.
  • Substituent Position: The 4-methoxyphenoxy group in the target compound (vs. 3-methoxy in Compound 91) may reduce steric hindrance, favoring planar binding to aromatic-rich targets like kinases .
  • Halogen Effects: The 3-chlorophenyl group (target) vs.
Pharmacokinetic and Functional Insights
  • Methoxy Substitutions: The 6,7-dimethoxy groups on the isoquinoline core (shared across analogs) are associated with improved solubility and blood-brain barrier penetration, as seen in related CNS-targeting compounds .
  • Metabolic Stability : The carbothioamide’s sulfur may slow hepatic metabolism compared to carboxamides, extending half-life .
  • Target Prediction : Agglomerative hierarchical clustering () suggests analogs with 6,7-dimethoxy substitution cluster with kinase inhibitors and GPCR modulators, implying similar targets for the compound.

Q & A

Q. How should researchers integrate multi-omics data to contextualize the compound’s mechanism of action?

  • Methodology : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data using pathway analysis tools (e.g., Ingenuity IPA). Cluster differentially expressed genes/proteins to map signaling networks perturbed by the compound .

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